molecular formula C13H9N3O B100439 3-Phenyl-1,2,3-benzotriazin-4(3H)-one CAS No. 19263-30-0

3-Phenyl-1,2,3-benzotriazin-4(3H)-one

Cat. No. B100439
CAS RN: 19263-30-0
M. Wt: 223.23 g/mol
InChI Key: OSZDOFKUFXEPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2,3-benzotriazin-4(3H)-one, also known as PBT-1, is a small molecule that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. PBT-1 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.

Scientific Research Applications

Chemical Transformations and Syntheses

  • 3-Phenyl-1,2,3-benzotriazin-4(3H)-one is utilized in novel chemical reactions, such as the formation of 3-substituted 1,2,3-benzotriazin-4(3H)-one 1-oxides through peracid oxidation. This process demonstrates the chemical versatility of the compound in generating various derivatives (Boulton et al., 1989).
  • It reacts with internal and terminal alkynes in the presence of a nickel(0)/phosphine catalyst, leading to the synthesis of 1(2H)-isoquinolones, showcasing its potential in facilitating denitrogenative activation and insertion reactions (Miura, Yamauchi, & Murakami, 2008).

Photolysis and Thermal Decomposition Studies

  • Investigations into the thermal decomposition and rearrangement of 3-aryl-1,2,3-benzotriazin-4(3H)-ones reveal the formation of various compounds like 9-acridones, highlighting its stability and reactivity under thermal stress (Barker, Paterson, Smalley, & Suschitzky, 1979).
  • Studies on the photolysis of 3-arylbenzotriazinones in certain conditions also result in the formation of 9-acridones, although with varying yields, emphasizing the sensitivity of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one to light-induced reactions (Hey, Rees, & Todd, 1968).

Applications in Pharmaceutical Synthesis

  • This compound has been studied for its role in the synthesis of various pharmaceuticals. For example, it has been used in the synthesis of antimycobacterial and antifungal agents, demonstrating its potential as a precursor in medicinal chemistry (Kubicová et al., 2000).

Advanced Synthesis Techniques

  • Advanced synthesis techniques involving 1,2,3-benzotriazin-4(3H)-one derivatives have been developed, such as a sequential one-pot preparation method employing key Cp*Co(III)-catalyzed C-H amidation steps. This showcases the compound's utility in complex chemical syntheses (Chirila et al., 2018).

Energetic and Structural Studies

  • Comprehensive studies on the energetics and structure of 1,2,3-benzotriazin-4(3H)-one and its tautomers have been conducted, providing insights into its thermodynamic properties and potential applications in material science (Miranda et al., 2011).

properties

IUPAC Name

3-phenyl-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13-11-8-4-5-9-12(11)14-15-16(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZDOFKUFXEPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940928
Record name 3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,2,3-benzotriazin-4(3H)-one

CAS RN

19263-30-0
Record name MLS002706789
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 4
3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-Phenyl-1,2,3-benzotriazin-4(3H)-one

Citations

For This Compound
11
Citations
AC Mair, MFG Stevens - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
o-Nitrobenzoylation of L-phenylalanine ethyl ester and L-tyrosine ethyl ester yields No-nitrobenzoyl derivatives. Catalytic hydrogenation of these compounds affords N-(o-aminobenzoyl)…
Number of citations: 21 pubs.rsc.org
T Miura, M Yamauchi, M Murakami - Organic Letters, 2008 - ACS Publications
1,2,3-Benzotriazin-4(3H)-ones reacted with internal and terminal alkynes in the presence of a nickel(0)/phosphine catalyst to give a wide range of substituted 1(2H)-isoquinolones in …
Number of citations: 157 pubs.acs.org
Z Khalid, HA Ahmad, MA Munawar, M Khan, S Gul - Heterocycles, 2017 - researchgate.net
An up-to-date review of 1, 2, 3-benzotriazin-4 (3H)-ones including its synthesis, reactions and applications is presented. The title ring system deserves a special treatment due to its …
Number of citations: 19 www.researchgate.net
DS Barak, S Mukhopadhyay, DJ Dahatonde, S Batra - Tetrahedron Letters, 2019 - Elsevier
An efficient transformation of 2-aminobenzamides to 1,2,3-benzotriazin-4(3H)-ones in the presence of sodium nitrite (NaNO 2 ) and Iodine (I 2 ) is described. The reaction is proposed to …
Number of citations: 6 www.sciencedirect.com
M Yamauchi - 2010 - repository.kulib.kyoto-u.ac.jp
The studies presented in this thesis have been conducted under the direction of Professor Masahiro Mrakami at Kyoto University April 2004 to March 2010. The studies are concerned …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
F Malcolm - Progress in Medicinal Chemistry, 1976 - books.google.com
4-Amino-and 4 (3H)-imino-1, 2, 3-benzotriazines 1, 2, 3-Benzotriazinium compounds Azino-and azolo-c-[1, 2, 3] benzotriazines Azino-d-[1, 2, 3] triazines Imidazo [1, 2, 3] triazines (2-…
Number of citations: 0 books.google.com
M Yamauchi - Tetrahedron, 1991 - core.ac.uk
The studies presented in this thesis have been conducted under the direction of Professor Masahiro Mrakami at Kyoto University April 2004 to March 2010. The studies are concerned …
Number of citations: 0 core.ac.uk
H Wang, W Ding, G Zou - The Journal of Organic Chemistry, 2023 - ACS Publications
An air-tolerant mechanoredox/nickel cocatalyzed cross electrophile coupling of benzotriazinones with alkyl (pseudo)halides is developed by liquid-assisting grinding in the presence of …
Number of citations: 3 pubs.acs.org
GU Baig, MFG Stevens - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
Mitozolomide (1) and its 3-alkyl congeners ring-open in aqueous sodium carbonate to form 5-(3-alkyltriazen-1-yl)imidazole-4-carboxamides. The 3-methyl and 3-ethyl analogues of …
Number of citations: 41 pubs.rsc.org
LL Zaika - 1964 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 65-5820 ZAIKA, L au ra L ary sa , 1938— THE SYNTHESIS AND REACTIONS OF SOME BENZ IMIDAZO [ 1,2-c ][ 1,2,3 JBENZO …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.